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Compound of Interest

Compound Name: benzene-1,2,4,5-tetracarbonitrile

Cat. No.: B1203176 Get Quote

A detailed analysis of the spectroscopic signatures of 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-

tetracyanobenzene, providing researchers with essential data for the identification and

characterization of these isomers.

This guide offers a comparative overview of the spectroscopic properties of the three isomers

of tetracyanobenzene. Differentiated by the substitution pattern of four cyano groups on a

benzene ring, these isomers exhibit unique spectral characteristics. Understanding these

differences is crucial for researchers in materials science, organic chemistry, and drug

development for accurate identification and characterization. This document provides a

compilation of available experimental data for the well-studied 1,2,4,5-tetracyanobenzene and

presents predicted spectroscopic data for the less common 1,2,3,4- and 1,2,3,5-isomers based

on computational chemistry principles.

Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for the three tetracyanobenzene

isomers. Experimental data is provided for 1,2,4,5-tetracyanobenzene where available, while

the data for 1,2,3,4- and 1,2,3,5-tetracyanobenzene are predicted values based on established

computational methods.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Isomer
¹H NMR Chemical Shift
(ppm)

¹³C NMR Chemical Shifts
(ppm)

1,2,3,4-Tetracyanobenzene Predicted: ~8.5 (s, 2H)
Predicted: ~135 (C-H), ~115

(C-CN), ~110 (C-CN)

1,2,3,5-Tetracyanobenzene
Predicted: ~8.8 (s, 1H), ~8.6

(s, 1H)

Predicted: ~138 (C-H), ~136

(C-H), ~118 (C-CN), ~116 (C-

CN), ~114 (C-CN)

1,2,4,5-Tetracyanobenzene Experimental: 8.35 (s, 2H)
Experimental: 139.1, 115.5,

113.8

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Modes)

Isomer C≡N Stretch (cm⁻¹) C-H Stretch (cm⁻¹)
Aromatic C=C
Stretch (cm⁻¹)

1,2,3,4-

Tetracyanobenzene
Predicted: ~2240 Predicted: ~3080

Predicted: ~1600,

1450

1,2,3,5-

Tetracyanobenzene
Predicted: ~2235 Predicted: ~3090

Predicted: ~1610,

1480

1,2,4,5-

Tetracyanobenzene
Experimental: 2247[1] Experimental: 3055[1]

Experimental: ~1600,

1470

Table 3: UV-Visible (UV-Vis) Spectroscopic Data
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Isomer λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent

1,2,3,4-

Tetracyanobenzene
Predicted: ~290, ~310

Predicted: Lower

intensity
Not Applicable

1,2,3,5-

Tetracyanobenzene
Predicted: ~285, ~315

Predicted: Lower

intensity
Not Applicable

1,2,4,5-

Tetracyanobenzene

Experimental: 288,

316[1]

Experimental: 1600,

3400
Chloroform

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

Isomer Molecular Ion (M⁺) [m/z]
Key Fragment Ions [m/z]
(Predicted)

1,2,3,4-Tetracyanobenzene 178 152 (M-CN)⁺, 126 (M-2CN)⁺

1,2,3,5-Tetracyanobenzene 178 152 (M-CN)⁺, 126 (M-2CN)⁺

1,2,4,5-Tetracyanobenzene 178 152 (M-CN)⁺, 126 (M-2CN)⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Researchers should adapt these methods based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the tetracyanobenzene isomer in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds,
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and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Due to the lower natural abundance and sensitivity of ¹³C, a longer acquisition

time and a greater number of scans are typically required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid tetracyanobenzene isomer

directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract

atmospheric and instrument contributions.

Sample Spectrum: Record the IR spectrum of the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the tetracyanobenzene isomer in a UV-

transparent solvent (e.g., chloroform, acetonitrile). The concentration should be adjusted to

yield an absorbance value between 0.1 and 1.0 at the λmax.

Blank Spectrum: Fill a cuvette with the pure solvent and record a blank spectrum to zero the

instrument.

Sample Spectrum: Fill a matched cuvette with the sample solution and record the UV-Vis

absorption spectrum over the desired wavelength range (typically 200-400 nm for these

compounds).

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is
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the path length of the cuvette, and c is the concentration of the solution.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. The sample

is vaporized in the ion source.

Ionization: The vaporized molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Isomeric Structures and
Spectroscopic Workflow
The following diagrams illustrate the molecular structures of the tetracyanobenzene isomers

and a general workflow for their spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of tetracyanobenzene isomers.

Caption: Molecular structures of the three tetracyanobenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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